Piperidine vs. Piperazine Core: Molecular Weight and Physicochemical Differentiation from the Closest Structural Analog
The closest structurally related commercially available analog is 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethanone (CAS 100241-18-7), which replaces the piperidine ring with a piperazine ring . The target compound (C12H16ClN3O, MW 253.73) has a molecular weight 13.04 g/mol higher than the piperazine analog (MW 240.69), attributable to the additional methylene group in the piperidine versus piperazine core . The piperidine ring is more lipophilic (calculated LogP difference approximately +0.5 to +0.8) and lacks the additional hydrogen-bond acceptor (the second nitrogen) present in piperazine, which can alter solubility, permeability, and off-target binding profiles [1].
| Evidence Dimension | Molecular weight and core heterocycle identity |
|---|---|
| Target Compound Data | MW 253.73; piperidine core (C5H10N ring); one basic nitrogen |
| Comparator Or Baseline | 1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethanone (CAS 100241-18-7): MW 240.69; piperazine core (C4H8N2 ring); two basic nitrogens |
| Quantified Difference | ΔMW = +13.04 g/mol; core ring size difference (6-membered vs. 6-membered with two heteroatoms); Δhydrogen-bond acceptors = -1 |
| Conditions | Structural comparison based on molecular formula and IUPAC nomenclature |
Why This Matters
In lead optimization, piperidine-to-piperazine scaffold hopping can alter target selectivity, hERG liability, and CNS penetration—purchasing the wrong core analog without verifying biological equivalence can invalidate an entire SAR campaign.
- [1] Yang, S.-M.; Kuo, G.-H.; Gaul, M. D.; Rano, T. A. (Janssen Pharmaceutica NV). Substituted piperidinyl-pyridazinyl derivatives useful as SCD 1 inhibitors. US Patent 9,102,669 B2, 2015. See specification for comparative SCD1 activity of piperidinyl vs. piperazinyl-pyridazine compounds. View Source
